molecular formula C19H25N3O2 B2836594 (E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide CAS No. 2411323-80-1

(E)-4-(Dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide

Cat. No.: B2836594
CAS No.: 2411323-80-1
M. Wt: 327.428
InChI Key: IGVIANXKDLMCMR-XYOKQWHBSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a dimethylamino group, a phenyl group, an oxazole ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing an oxygen and a nitrogen, is particularly notable. Oxazoles are aromatic, meaning they have a cyclic cloud of delocalized electrons, which can contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the oxazole ring might undergo electrophilic substitution reactions .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have synthesized novel compounds by incorporating different chemical moieties, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, by reacting with amino derivatives. These processes involve complex reactions to create compounds with potential for further chemical and biological exploration (Abdel‐Aziz et al., 2008), (Abdel‐Aziz et al., 2009).

Antimicrobial and Antitumor Activities

The synthesized compounds have been evaluated for their antimicrobial and antitumor activities. For instance, pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety exhibited significant in-vitro antitumor activity against specific cancer cell lines, highlighting their potential as therapeutic agents (Abdel‐Aziz et al., 2009).

Chemical Properties and Synthesis Methods

Studies have also focused on modifying chemical structures to enhance certain properties or to create new derivatives with potential applications. For example, the modification of methylene groups in certain compounds to create derivatives with broad-spectrum insecticidal activity (Samaritoni et al., 1999). Another study reported on the synthesis of enaminone derivatives, showing their utility in generating a range of compounds with potential biological activities (Ahmed, 2017).

Properties

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-21(2)13-8-12-19(23)22(3)14-7-11-17-15-18(20-24-17)16-9-5-4-6-10-16/h4-6,8-10,12,15H,7,11,13-14H2,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVIANXKDLMCMR-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)CCCC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)CCCC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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